[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol
Description
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-1-(hydroxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3Si/c1-13(2,3)18(4,5)17-12-6-8-14(10-15,11-16)9-7-12/h12,15-16H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSLTULGIINJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol (CAS Number: 1212021-19-6) is a silane derivative that has garnered interest due to its potential biological activities. The structure features a cyclohexyl moiety, a tert-butyl group, and a hydroxymethyl substituent, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H30O3Si
- Molecular Weight : 286.48 g/mol
- Purity : Typically >96% in commercial preparations
- Structural Features :
- Tert-butyl and dimethylsilyl groups enhance lipophilicity.
- Hydroxymethyl group may participate in hydrogen bonding.
Pharmacological Properties
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Preliminary studies suggest that silane derivatives exhibit antimicrobial properties. The presence of the hydroxymethyl group may enhance the interaction with microbial cell membranes, leading to increased permeability and cell lysis.
-
Antioxidant Properties :
- Compounds with silane groups have been reported to exhibit antioxidant activity. This may be due to their ability to scavenge free radicals and reduce oxidative stress in biological systems.
-
Anti-inflammatory Effects :
- Some derivatives of cyclohexanol are known for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various tissues.
-
Neuroprotective Effects :
- Initial research indicates potential neuroprotective properties, possibly by modulating neurotransmitter levels or protecting neuronal cells from oxidative damage.
The exact mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:
- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into lipid membranes, affecting membrane fluidity and permeability.
- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways related to inflammation and oxidative stress.
- Receptor Interaction : Potential interactions with cellular receptors could mediate its effects on cell signaling pathways.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |
| Study 2 | Assess antioxidant capacity | Showed a dose-dependent reduction in reactive oxygen species (ROS) in human cell lines. |
| Study 3 | Investigate anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |
| Study 4 | Explore neuroprotective effects | Improved neuronal survival in models of oxidative stress-induced apoptosis. |
Comparison with Similar Compounds
(a) [(2R,3R)-3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl]-methanol (CAS: 86462-76-2)
- Structure : Contains an epoxide (oxirane) ring and a TBS-protected ethyl chain.
- Key Differences : The epoxide ring introduces strain and reactivity absent in the cyclohexane backbone of the target compound. This makes it more suitable for ring-opening reactions but less stable under acidic conditions .
- Applications : Used in stereoselective synthesis of glycidol derivatives .
(b) (4-tert-Butylcyclohexyl)methanol (CAS: 20691-53-6)
- Structure : Lacks the TBS group and the second hydroxymethyl group.
- Key Differences : Absence of silicon-based protection reduces synthetic versatility but improves aqueous solubility. The cis/trans isomerism of the cyclohexane ring affects its physical properties (e.g., melting point) .
- Applications : Intermediate in fragrance and polymer industries .
(c) 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)
- Structure: Aromatic phenoxy group with a polyethylene glycol chain.
- Key Differences: The aromatic ring provides UV stability, while the ethoxyethanol chain enhances surfactant properties. Unlike the target compound, it lacks silicon and cyclohexane components .
- Applications: Nonionic surfactant in industrial formulations .
Functional Group Comparison
*Estimated based on structural similarity to .
Reactivity and Stability
- Silicon Protection: The TBS group in the target compound enhances stability against oxidation and nucleophilic attacks compared to unprotected analogs like (4-tert-Butylcyclohexyl)methanol. However, it is susceptible to cleavage by tetra-n-butylammonium fluoride (TBAF), a trait shared with [(2R,3R)-...oxiranyl]-methanol .
- Steric Effects : The cyclohexane backbone and bulky TBS group reduce reaction rates in SN2 mechanisms compared to linear analogs like 2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol (CAS: 135614-57-2) .
Preparation Methods
General Preparation Strategy
The preparation of this compound typically involves the installation of the tert-butyl-dimethylsilyloxy protecting group on a cyclohexyl scaffold bearing hydroxymethyl functionalities. The key steps include:
- Formation of the silyl ether via reaction of a suitable hydroxy precursor with tert-butyl dimethylchlorosilane.
- Use of organic acid-binding agents (e.g., triethylamine or pyridine) to facilitate the reaction.
- Controlled reflux and distillation steps to isolate the pure silyl-protected product.
Detailed Preparation Method from Patent CN105367596A
A representative method for preparing tert-butyl dimethyl siloxy derivatives, which can be adapted to the target compound, is described in patent CN105367596A. The process involves:
- Dissolving 151 kg of tert-butyl dimethyl chloro silane in Sherwood oil.
- Adding this solution dropwise to a large excess of ethylene glycol (496–620 kg) under stirring.
- Adding an organic acid-binding agent such as triethylamine or pyridine.
- Refluxing the mixture at 45–55 °C for 40–45 hours.
- Filtering the reaction mixture to remove solids.
- Performing atmospheric distillation at 90–110 °C to remove solvents.
- Conducting vacuum rectification at 10–20 mmHg to collect the product fraction boiling at approximately 130 °C.
This method yields the tertiary butyl dimethyl siloxy alcohol with a purity of approximately 99.96–99.98% and a yield around 74–75%.
| Step | Conditions | Notes |
|---|---|---|
| Reactants | tert-butyl dimethyl chloro silane + ethylene glycol | Molar ratio 1:(1–10), preferably 1:(1–5) |
| Organic acid-binding agent | Triethylamine or pyridine | Facilitates reaction and neutralizes HCl |
| Reflux | 45–55 °C for 40–45 hours | Ensures complete reaction |
| Filtration | Post-reflux | Removes precipitated salts |
| Atmospheric distillation | 90–110 °C | Removes solvent |
| Vacuum rectification | 10–20 mmHg, collect at 130 °C | Purifies product |
| Yield and purity | 74–75%, 99.96–99.98% purity | High-quality product obtained |
Catalytic Asymmetric Synthesis of α-Silyloxyaldehydes as Precursors
Recent advances have demonstrated an enantioselective, step-economical route to α-silyloxyaldehydes, which are structurally related intermediates to the target compound. This approach is particularly relevant for stereochemically complex molecules such as [4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol.
Key features include:
- Starting from alkynes (e.g., tert-butylacetylene), a three-step catalytic asymmetric sequence is employed.
- The sequence involves Ru-catalyzed anti-Markovnikov addition of carboxylic acids to alkynes to form enol esters.
- Berkessel–Katsuki titanium-catalyzed epoxidation of enol esters generates enantiopure epoxides with high enantiomeric excess (up to 98.5% ee).
- Silyl cation-induced ring opening of these epoxides with tert-butyldimethylsilyl triflate (TBSOTf) installs the tert-butyl-dimethylsilyloxy group and forms α-silyloxyaldehydes.
- This method retains stereochemical integrity and offers yields around 72% for the sequence from alkyne to α-silyloxyaldehyde.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Anti-Markovnikov addition | Ru-catalyst, p-anisic acid, tert-butylacetylene | Formation of enol ester (78% yield) |
| Epoxidation | Berkessel–Katsuki Ti catalyst, ligand A, additive C6F5CO2H, <0.3 mol% catalyst | Enantiopure enol ester epoxide (93% yield, 98.5% ee) |
| Silyl cation ring opening | TBSOTf, 2,6-lutidine | α-Silyloxyaldehyde with retained configuration (97.4% ee) |
| Overall yield (3 steps) | - | ~72% yield, high stereochemical purity |
Notes on Stereochemical Control and Purification
- The catalytic asymmetric route ensures high enantiomeric purity, which is crucial for applications requiring stereochemical precision.
- The use of triethylamine or pyridine as acid scavengers prevents side reactions and facilitates clean silyl ether formation.
- Vacuum distillation and rectification are essential to achieve high purity and remove residual solvents and byproducts.
- Reduction steps involving DIBAL-H require careful workup to prevent epimerization, often involving buffered aqueous phases and ion-exchange resins to maintain stereochemical integrity.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Yield (%) | Purity (%) | Stereochemical Control | Notes |
|---|---|---|---|---|---|
| Direct silylation (Patent CN) | tert-butyl dimethyl chloro silane, ethylene glycol, triethylamine/pyridine, reflux 45–55 °C, vacuum distillation | 74–75 | 99.96–99.98 | Not specified | Industrial scale, high purity |
| Catalytic asymmetric sequence | Ru-catalyst, Ti-catalyst, TBSOTf, ligands, mild conditions | ~72 | >97 ee | High | Enantioselective, suitable for complex syntheses |
Q & A
Q. Key Data :
- Reagents : TBSCl, imidazole, DMF.
- Reaction Time : 6–16 hours at RT.
- Purification : Silica gel chromatography (hexane → 1:100–1:79 EtOAc/hexane).
Basic: How is this compound characterized spectroscopically?
1H and 13C NMR are critical for confirming the structure. The TBS group exhibits distinct signals:
- 1H NMR : Singlets at δ 0.00–0.11 ppm for the Si(CH3)2 group and δ 0.89–0.91 ppm for the tert-butyl group .
- 13C NMR : Peaks at δ -5.14 to -4.76 ppm (Si(CH3)2) and δ 25.82–26.86 ppm (tert-butyl carbons) .
Additional characterization includes mass spectrometry (e.g., ESI+ for molecular ion confirmation) and TLC for purity assessment .
Advanced: How can reaction conditions be optimized to minimize desilylation during synthesis?
Desilylation can occur under acidic or aqueous conditions. To mitigate this:
- Solvent Choice : Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres.
- Catalyst Control : Avoid protic acids; instead, use Sc(OTf)3 for selective deprotection, as demonstrated in TBS removal from similar substrates .
- Temperature : Maintain reactions at RT or below 40°C to prevent thermal degradation .
Example : In a study, TBS-protected intermediates were stable in acetonitrile with controlled water addition (1.52 mL H2O in 150 mL solvent) and Sc(OTf)3 catalysis, achieving >85% yield .
Advanced: What methodologies assess the compound’s stability under thermal or oxidative stress?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures. For TBS-protected analogs, decomposition typically occurs above 150°C .
- Oxidative Stability : Use radical initiators (e.g., AIBN) in DMSO to simulate oxidative environments. Monitor degradation via HPLC .
- Hydrolytic Stability : Expose the compound to buffered solutions (pH 2–12) and analyze by LC-MS for desilylation products .
Basic: What functional groups in this compound are reactive for further derivatization?
- Hydroxymethyl Group (-CH2OH) : Can be oxidized to aldehydes (e.g., using Dess-Martin periodinane) or esterified.
- TBS-Protected Hydroxyl : Stable under basic conditions but cleavable with fluoride sources (e.g., TBAF) .
Example : Oxidation of a primary alcohol to an aldehyde in a TBS-protected analog was achieved using Dess-Martin periodinane in dichloromethane .
Advanced: How can computational modeling guide the design of biological interaction studies?
- Docking Studies : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450). For TBS-containing compounds, prioritize hydrophobic pockets due to the nonpolar tert-butyl group .
- MD Simulations : Assess stability of the compound in lipid bilayers or protein binding sites over 100-ns trajectories .
Validation : Compare computational predictions with experimental binding assays (e.g., SPR or ITC) .
Basic: What are the storage recommendations to ensure compound integrity?
- Conditions : Store in airtight containers under inert gas (N2 or Ar) at -20°C.
- Solubility : The compound is slightly soluble in water; use DCM or THF for long-term stock solutions .
Advanced: How to resolve contradictory NMR data for stereoisomers of this compound?
- Chiral Chromatography : Use Chiralpak columns with hexane/isopropanol gradients.
- NOESY NMR : Identify spatial proximity of protons to assign stereochemistry. For example, axial vs. equatorial hydroxymethyl groups show distinct NOE correlations .
Case Study : In a calcitriol derivative, NOESY cross-peaks between the TBS group and methyl protons confirmed the stereochemical configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
